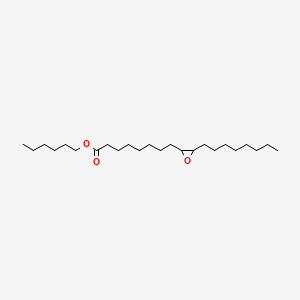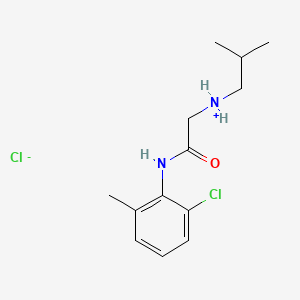![molecular formula C44H58BNO2 B13751353 N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate is a complex organic compound that features a benzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate typically involves the acylation of benzo[b]furan derivatives. The process begins with the preparation of 2-acetylbenzo[b]furan, which is achieved by reacting salicylaldehyde with chloroacetone in the presence of potassium carbonate . The resulting 2-acetylbenzo[b]furan is then subjected to further reactions to introduce the tributylammonium and butyltriphenylborate groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
化学反応の分析
Types of Reactions
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group in the benzofuran ring to a secondary alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reducing the carbonyl group to a secondary alcohol.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl group in the benzofuran ring yields a secondary alcohol derivative .
科学的研究の応用
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzofuran core can interact with biological macromolecules, potentially affecting their function and activity . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Acetylbenzo[b]thiophene: Similar in structure but contains a sulfur atom instead of oxygen in the heterocyclic ring.
2-Acetylindolyl-3-acetic acid: Contains an indole ring instead of a benzofuran ring.
Uniqueness
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate is unique due to its combination of a benzofuran core with tributylammonium and butyltriphenylborate groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
特性
分子式 |
C44H58BNO2 |
|---|---|
分子量 |
643.7 g/mol |
IUPAC名 |
[2-(1-benzofuran-2-yl)-2-oxoethyl]-tributylazanium;butyl(triphenyl)boranuide |
InChI |
InChI=1S/C22H24B.C22H34NO2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-4-7-14-23(15-8-5-2,16-9-6-3)18-20(24)22-17-19-12-10-11-13-21(19)25-22/h4-18H,2-3,19H2,1H3;10-13,17H,4-9,14-16,18H2,1-3H3/q-1;+1 |
InChIキー |
FSGFFBHNHRVHID-UHFFFAOYSA-N |
正規SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


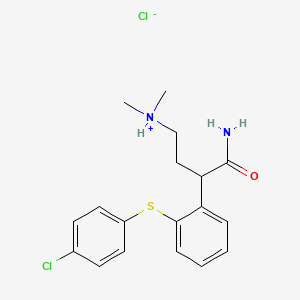
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
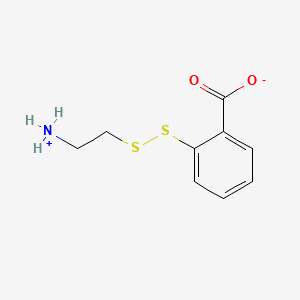
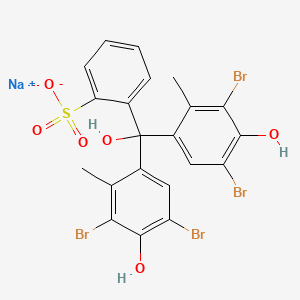
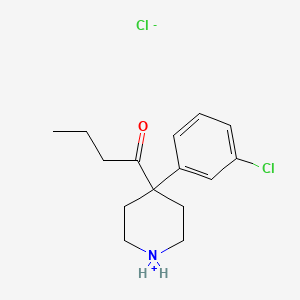


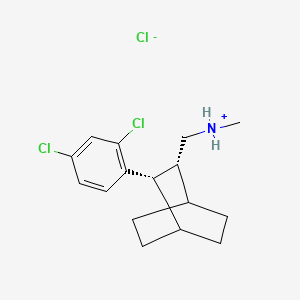
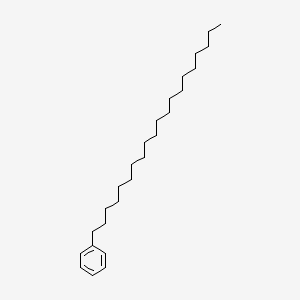
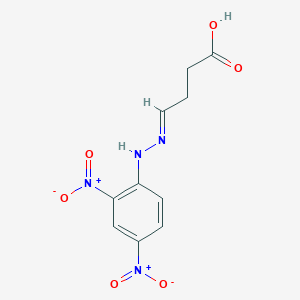

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
